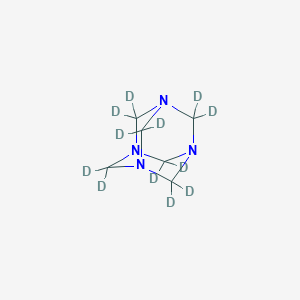

六亚甲基四胺-d12

描述

Hexamethylenetetramine-d12 (HMT-d12) is a deuterated variant of hexamethylenetetramine, a heterocyclic organic compound with a cage-like structure consisting of six methylene (-CH2-) groups bridged by nitrogen atoms to form a tetrahedral framework. The deuterium atoms replace the hydrogen atoms in the compound, which can be useful for various spectroscopic studies due to the isotopic shift in vibrational frequencies .

Synthesis Analysis

The synthesis of HMT-d12 is not directly discussed in the provided papers. However, the general synthesis of hexamethylenetetramine involves the reaction of formaldehyde with ammonia, and it is plausible that a similar approach could be used with deuterated formaldehyde and ammonia to produce HMT-d12 .

Molecular Structure Analysis

The molecular structure of HMT-d12 has been studied using infrared and Raman spectroscopy. The spectra of HMT-d12 differ slightly from its non-deuterated counterpart, HMT-h12, due to the presence of deuterium atoms. The vibrational modes of the molecule have been assigned, and the mutual compatibility of the assignments for the two isotopic molecules has been verified through product rule and normal coordinate calculations .

Chemical Reactions Analysis

The chemical reactivity of HMT-d12 is not explicitly detailed in the provided papers. However, hexamethylenetetramine is known to be a versatile reagent in organic synthesis, suggesting that HMT-d12 could potentially be used in similar reactions where isotopic labeling is required .

Physical and Chemical Properties Analysis

The physical and chemical properties of HMT-d12 can be inferred from studies on hexamethylenetetramine.

科学研究应用

有机合成

六亚甲基四胺-d12: 是一种在有机化学中非常有价值的试剂,特别是在合成复杂分子时。 它在 Duff 反应和 Sommelet 反应等反应中充当甲醛的来源 . 该化合物也用于 Delepine 反应,以提供伯氨基,这对于合成各种有机化合物至关重要 .

炸药研究

由于其结构稳定性和反应性,This compound 已被用于炸药的开发。它是 RDX 和 HMX 的前体,这两种都是经典的二级炸药。 该化合物的衍生物在第二次世界大战期间被用作爆炸弹,突出了其在军事应用中的重要性 .

金刚烷衍生物

研究人员已经使用This compound 合成金刚烷的含磷和含硫衍生物。 这些衍生物由于其独特的笼状结构,在材料科学和药物方面具有潜在的应用 .

冠醚合成

This compound: 在冠醚的合成中起作用,冠醚是环状化合物,可以作为某些金属离子的配体。 冠醚在分析化学和金属离子分离中具有应用 .

水溶液中的聚集研究

研究已经利用This compound 来识别水溶液中的聚集过程。 拉曼光谱和声学光谱研究与密度泛函理论计算相结合,提供了对该化合物在溶液中行为的见解 .

医疗应用

在医疗领域,This compound 用于治疗泌尿道感染 (UTI)。 其抗菌特性使其成为开发对抗细菌感染的治疗方法的宝贵化合物 .

燃料片用于加热

This compound: 与 1,3,5-三氧六环混合,用于露营者、军方和救济组织使用的燃料片。 这些片剂无烟燃烧,能量密度高,是烹饪和保暖的有效热源 .

材料科学

This compound 的独特特性使其成为材料科学研究的重点。 它在合成具有潜在应用于电子、涂料和其他先进技术的创新材料方面发挥作用正在被探索 .

作用机制

Target of Action

Hexamethylenetetramine, also known as methenamine, is primarily used as a urinary tract antiseptic . It is used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

Hexamethylenetetramine is a synthetically versatile reagent used in organic synthesis . In particular, in the Duff and Sommelet reactions, hexamethylenetetramine acts as the formyl carbon source, while in the Delepine reaction it provides the primary amino groups .

Result of Action

The result of hexamethylenetetramine’s action is the production of formaldehyde in acidic environments, which has bactericidal effects . This makes it effective in treating urinary tract infections .

Action Environment

The action of hexamethylenetetramine is highly dependent on the pH of the environmentIn acidic conditions (ph<6), it is hydrolyzed to formaldehyde, which is bactericidal . Therefore, the efficacy and stability of hexamethylenetetramine are influenced by the pH of its environment.

安全和危害

未来方向

属性

IUPAC Name |

2,2,4,4,6,6,8,8,9,9,10,10-dodecadeuterio-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYKSIONXSXAKP-LBTWDOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(N2C(N3C(N1C(N(C2([2H])[2H])C3([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481251 | |

| Record name | Hexamethylenetetramine-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23304-08-7 | |

| Record name | Hexamethylenetetramine-d12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

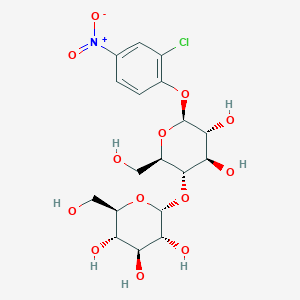

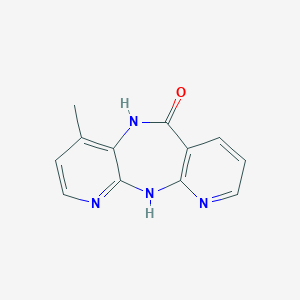

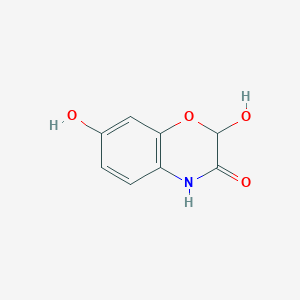

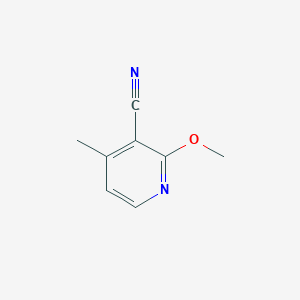

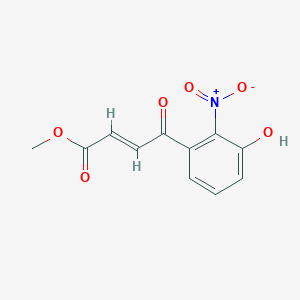

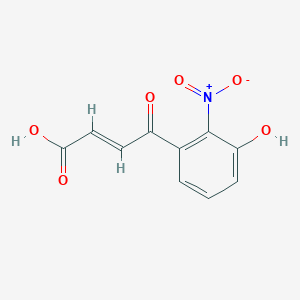

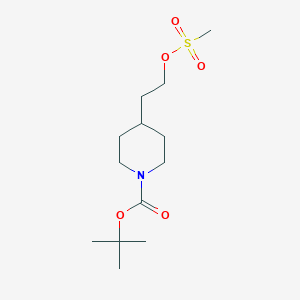

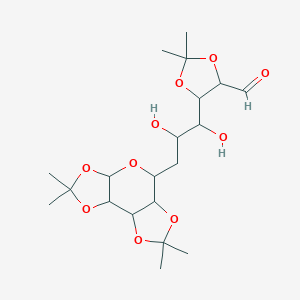

Feasible Synthetic Routes

Q & A

Q1: What information about the molecular structure of hexamethylenetetramine-d12 can be obtained from neutron inelastic scattering?

A1: Neutron inelastic scattering provides valuable information about the vibrational modes of molecules. By analyzing the energy and momentum transfer during the scattering process, researchers can identify specific vibrational frequencies associated with different molecular motions. In the case of hexamethylenetetramine-d12, neutron inelastic scattering data can reveal insights into the vibrational modes of the C-D, C-N, and N-H bonds, as well as the cage-like structure of the molecule []. This information is crucial for understanding the structural dynamics and interactions of hexamethylenetetramine-d12.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)

![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)